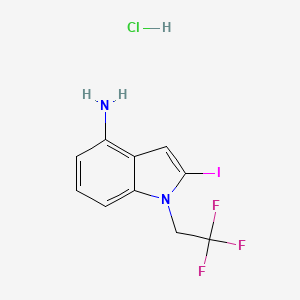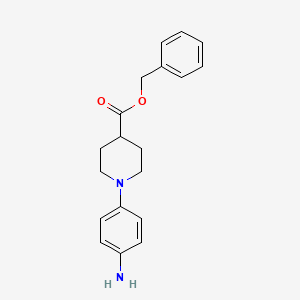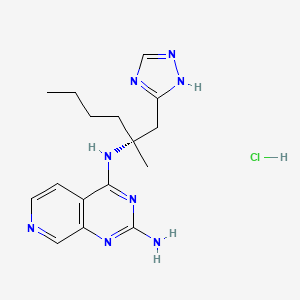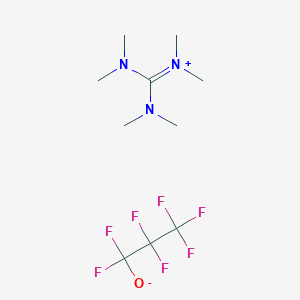
Hexamethylguanidinium heptafluoropropanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylguanidinium heptafluoropropanolate is a chemical compound with the molecular formula C10H18F7N3O and a molecular weight of 329.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique properties, which make it valuable in various scientific applications.
Preparation Methods
The preparation of hexamethylguanidinium heptafluoropropanolate involves the synthesis of hexamethylguanidinium cation with heptafluoropropanolate anion . The synthetic routes typically involve the reaction of hexamethylguanidine with heptafluoropropanol under controlled conditions. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
Hexamethylguanidinium heptafluoropropanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Scientific Research Applications
Hexamethylguanidinium heptafluoropropanolate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes . In biology, it is employed in proteomics research to study protein interactions and functions Additionally, in the industry, it is used in the production of advanced materials and as an additive in specialized formulations .
Mechanism of Action
The mechanism of action of hexamethylguanidinium heptafluoropropanolate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used . For example, in proteomics research, it may interact with proteins to modulate their activity and interactions .
Comparison with Similar Compounds
Hexamethylguanidinium heptafluoropropanolate can be compared with other similar compounds, such as hexamethylguanidinium bis(trifluoromethanesulfonyl)imide and hexamethylguanidinium hexafluorophosphate . These compounds share similar cationic structures but differ in their anionic components. The uniqueness of this compound lies in its specific anion, which imparts distinct properties and reactivity. The choice of anion can significantly influence the thermal, structural, and transport properties of the compound .
Properties
Molecular Formula |
C10H18F7N3O |
|---|---|
Molecular Weight |
329.26 g/mol |
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;1,1,2,2,3,3,3-heptafluoropropan-1-olate |
InChI |
InChI=1S/C7H18N3.C3F7O/c1-8(2)7(9(3)4)10(5)6;4-1(5,2(6,7)8)3(9,10)11/h1-6H3;/q+1;-1 |
InChI Key |
CHAMIHWPQOLMMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C(C([O-])(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


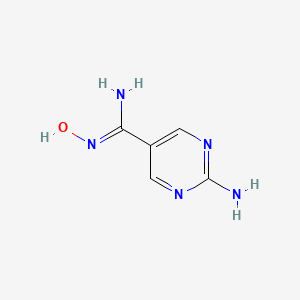
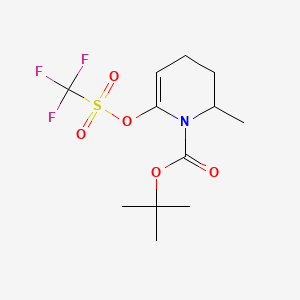
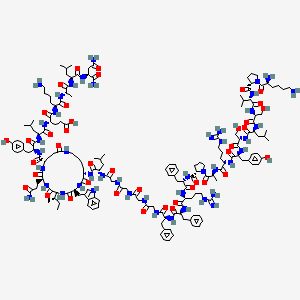




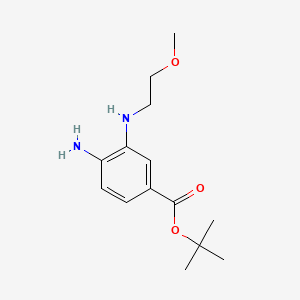
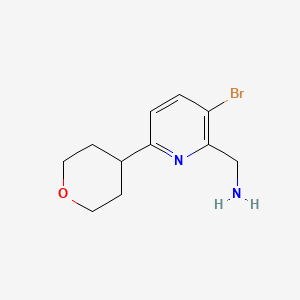
![4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B13922930.png)
